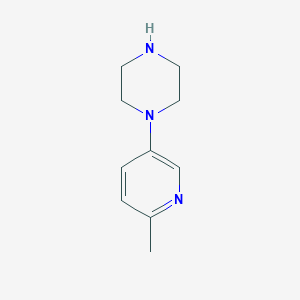

1-(6-Methylpyridin-3-YL)piperazine

描述

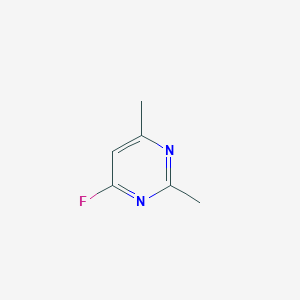

“1-(6-Methylpyridin-3-YL)piperazine” is a chemical compound with the molecular formula C10H15N3 and a molecular weight of 177.25 . It is often used in laboratory settings .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(6-Methylpyridin-3-YL)piperazine”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

“1-(6-Methylpyridin-3-YL)piperazine” is a light yellow to brown powder or crystal . It has a density of 1.1±0.1 g/cm3 and a boiling point of 334.9±37.0 C at 760 mmHg .科学研究应用

Oncology Research

In oncology, piperazine derivatives have been investigated for their potential therapeutic and diagnostic applications. For example, analogues of σ receptor ligand PB28 with added polar functionality and reduced lipophilicity have been designed for potential use as positron emission tomography (PET) radiotracers in cancer diagnostics (Abate et al., 2011). These analogues, including piperazine derivatives, exhibit varying degrees of affinity for σ receptors, which play a role in cancer proliferation and neurodegeneration. The study highlights the importance of structural modifications in enhancing the properties of piperazine derivatives for oncological applications.

Neurological Disorders

Piperazine compounds have also been explored for their potential in treating neurological disorders. A potent calcitonin gene-related peptide (CGRP) receptor antagonist, featuring a piperazine moiety, has been developed for the treatment of migraines, demonstrating the utility of piperazine derivatives in neurological research (Cann et al., 2012).

Antimicrobial and Anticonvulsant Studies

Antimicrobial and anticonvulsant activities of piperazine derivatives have been investigated, showing that these compounds can serve as potential therapeutic agents against various microbial infections and seizures. For instance, 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, synthesized using substituted piperazine derivatives, demonstrated potential anticonvulsant activity and showed activity against some bacteria and fungi (Aytemir et al., 2004).

Photophysical Studies

Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents reveals the potential of piperazine derivatives in the development of photophysical probes. These studies provide insights into the mechanisms of fluorescence quenching and the role of piperazine derivatives in enhancing the photophysical properties of organic compounds (Gan et al., 2003).

Drug Development and Therapeutic Applications

The versatility of piperazine derivatives in drug development is further illustrated by their incorporation into various therapeutic agents, ranging from anticancer and antipsychotic medications to analgesics and antipyretics. For example, N-(N-methylpiperazinoacetyl)-2,6-diarylpiperidin-4-ones have shown promising antibacterial, antifungal, analgesic, and antipyretic activities, underscoring the broad therapeutic potential of piperazine derivatives (Aridoss et al., 2009).

安全和危害

According to the safety data sheet, “1-(6-Methylpyridin-3-YL)piperazine” can cause severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment, and stored in a well-ventilated place with the container kept tightly closed .

属性

IUPAC Name |

1-(6-methylpyridin-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-2-3-10(8-12-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQGPLUJVKMDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00668043 | |

| Record name | 1-(6-Methylpyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methylpyridin-3-YL)piperazine | |

CAS RN |

845617-33-6 | |

| Record name | 1-(6-Methyl-3-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845617-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methylpyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,1-Diethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1500377.png)

![3,4-Dihydropyrimido[4,5-d]pyrimidin-4-ol](/img/structure/B1500387.png)